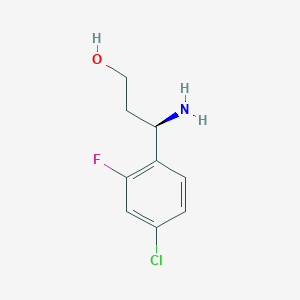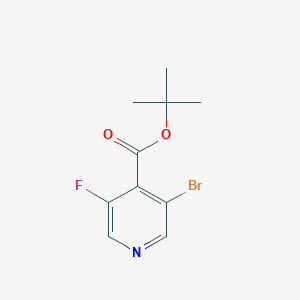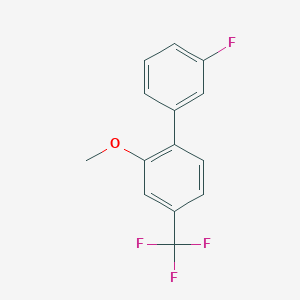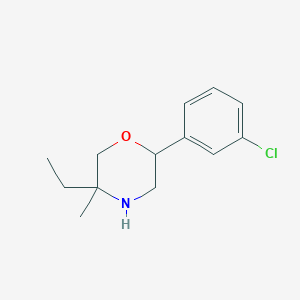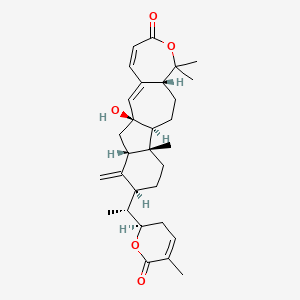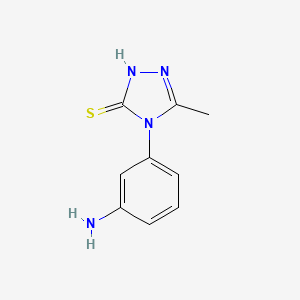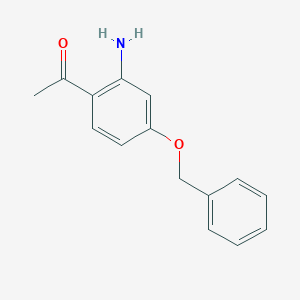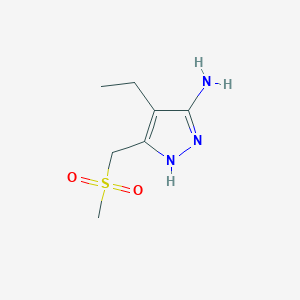
4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an ethyl group at the 4-position, a methanesulfonylmethyl group at the 3-position, and an amine group at the 5-position of the pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-1H-pyrazole-5-carbaldehyde with methanesulfonylmethylamine under acidic conditions. The reaction typically proceeds through a condensation reaction followed by cyclization to form the desired pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various alkylated or acylated derivatives.
科学的研究の応用
4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the sulfonyl group enhances its ability to form hydrogen bonds and interact with biological macromolecules, leading to its observed effects.
類似化合物との比較
Similar Compounds
4-ethyl-3-(methylsulfonylmethyl)-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of a methanesulfonyl group.
4-ethyl-3-(sulfonylmethyl)-1H-pyrazol-5-amine: Lacks the methanesulfonyl group.
4-ethyl-3-(methanesulfonyl)-1H-pyrazol-5-amine: Lacks the methyl group.
Uniqueness
4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine is unique due to the presence of both the ethyl and methanesulfonylmethyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C7H13N3O2S |
|---|---|
分子量 |
203.26 g/mol |
IUPAC名 |
4-ethyl-5-(methylsulfonylmethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H13N3O2S/c1-3-5-6(4-13(2,11)12)9-10-7(5)8/h3-4H2,1-2H3,(H3,8,9,10) |
InChIキー |
NXMNQMUINKVHJN-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NN=C1N)CS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


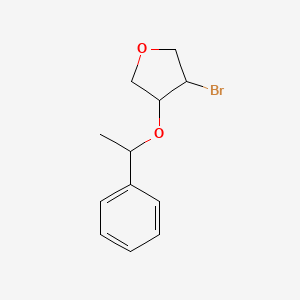
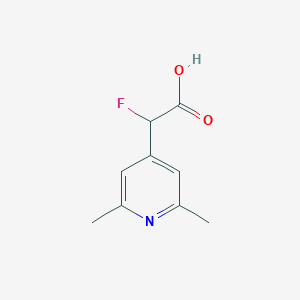
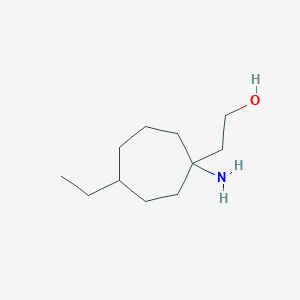

![2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15240704.png)
![8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B15240711.png)
